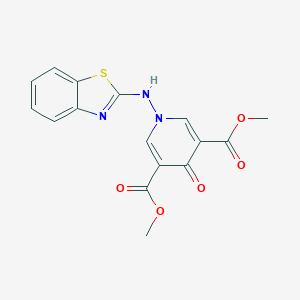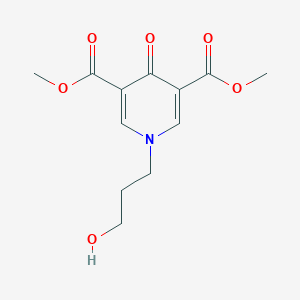
3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine, also known as DM-235, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DM-235 belongs to the class of piperidine derivatives and has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of 3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine is not fully understood. However, it is believed to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, 3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine may help to prevent excitotoxicity and reduce inflammation in the brain.
Biochemical and Physiological Effects:
3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of inflammatory cytokines and increase the levels of anti-inflammatory cytokines. 3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine has also been shown to reduce oxidative stress and improve mitochondrial function. In addition, 3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the regulation of synaptic plasticity and memory formation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine in lab experiments is its high potency and selectivity for the NMDA receptor. This makes it an ideal compound for studying the role of the NMDA receptor in various physiological processes. However, one of the limitations of using 3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine. One area of research is the potential use of 3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine as a treatment for neuropathic pain. Another area of research is the potential use of 3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine as a treatment for Alzheimer's disease and Parkinson's disease. In addition, future research could focus on the development of new methods for synthesizing 3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine and improving its solubility in water. Finally, future research could focus on the development of new NMDA receptor antagonists with improved selectivity and potency.
Méthodes De Synthèse
3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine can be synthesized using several methods. One of the most common methods involves the reaction of 3-pyridinemethanol with 1,4-dimethylpiperazine in the presence of sodium hydride. The resulting product is then treated with acetic anhydride to obtain 3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine. Another method involves the reaction of 3-pyridinemethanol with 1,4-dimethylpiperazine in the presence of trifluoroacetic acid. The product is then treated with acetic anhydride to obtain 3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine.
Applications De Recherche Scientifique
3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine has been studied extensively for its potential therapeutic applications. It has been shown to possess analgesic, anti-inflammatory, and anti-nociceptive properties. 3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine has also been studied for its potential use as a treatment for neuropathic pain, Alzheimer's disease, and Parkinson's disease. In addition, 3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine has been shown to have a positive effect on memory and cognitive function.
Propriétés
Nom du produit |
3',5'-Dimethyl-1-(3-pyridinylmethyl)-4,1'-bipiperidine |
|---|---|
Formule moléculaire |
C18H29N3 |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
3-[[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]methyl]pyridine |
InChI |
InChI=1S/C18H29N3/c1-15-10-16(2)13-21(12-15)18-5-8-20(9-6-18)14-17-4-3-7-19-11-17/h3-4,7,11,15-16,18H,5-6,8-10,12-14H2,1-2H3 |
Clé InChI |
WSHXXAJVMARHCF-UHFFFAOYSA-N |
SMILES |
CC1CC(CN(C1)C2CCN(CC2)CC3=CN=CC=C3)C |
SMILES canonique |
CC1CC(CN(C1)C2CCN(CC2)CC3=CN=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,5-dimethoxybenzoyl)piperazine](/img/structure/B246891.png)

![N-(2,3-dimethylphenyl)-4-[5-(2-thienyl)-2H-tetraazol-2-yl]-1-piperidinecarbothioamide](/img/structure/B246894.png)


![N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B246898.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethoxybenzoyl)piperazine](/img/structure/B246900.png)



![1-(3,4-Dimethoxybenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B246910.png)
![1-[3-(4-allyl-2-methoxyphenoxy)propyl]-1H-indazole](/img/structure/B246917.png)

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B246924.png)